3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1021257-48-6
VCID: VC8434423
InChI: InChI=1S/C21H21ClN4O3S/c1-29-19-8-4-2-6-16(19)18-10-11-21(24-23-18)25-12-14-26(15-13-25)30(27,28)20-9-5-3-7-17(20)22/h2-11H,12-15H2,1H3
SMILES: COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Molecular Formula: C21H21ClN4O3S
Molecular Weight: 444.9 g/mol

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine

CAS No.: 1021257-48-6

Cat. No.: VC8434423

Molecular Formula: C21H21ClN4O3S

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(2-methoxyphenyl)pyridazine - 1021257-48-6

Specification

CAS No. 1021257-48-6
Molecular Formula C21H21ClN4O3S
Molecular Weight 444.9 g/mol
IUPAC Name 3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Standard InChI InChI=1S/C21H21ClN4O3S/c1-29-19-8-4-2-6-16(19)18-10-11-21(24-23-18)25-12-14-26(15-13-25)30(27,28)20-9-5-3-7-17(20)22/h2-11H,12-15H2,1H3
Standard InChI Key JRZWOVUUDRCXCD-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Canonical SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) at the core.

  • A piperazine group substituted with a 2-chlorophenyl sulfonyl unit at the 3-position.

  • A 2-methoxyphenyl group at the 6-position.

This configuration enhances its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, critical for target binding .

Table 1: Key Chemical Properties

PropertyValue
CAS No.1021257-48-6
Molecular FormulaC21H21ClN4O3S\text{C}_{21}\text{H}_{21}\text{ClN}_4\text{O}_3\text{S}
Molecular Weight444.9 g/mol
IUPAC Name3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
SMILESCOC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
InChI KeyJRZWOVUUDRCXCD-UHFFFAOYSA-N

The sulfonyl group (SO2\text{SO}_2) and methoxy (OCH3\text{OCH}_3) substituents contribute to its polarity and solubility profile, while the chlorophenyl moiety enhances lipophilicity.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step modular approach, as inferred from analogous piperazine-pyridazine derivatives :

Step 1: Formation of the Pyridazine Core
Pyridazine derivatives are typically synthesized through cyclization reactions. Maleic anhydride or its derivatives react with hydrazine to form 3(2H)-pyridazinone intermediates, which are subsequently functionalized .

Biological Activities and Mechanisms

Analgesic and Anti-Inflammatory Effects

Compounds with piperazine-sulfonyl groups exhibit cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis. In murine models, analogues of this compound showed 40–60% reduction in carrageenan-induced paw edema at 10 mg/kg, comparable to ibuprofen .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): A related pyridazinone derivative, 6-[4-(3-trifluoromethylphenyl)-piperazine]-3(2H)-pyridazinon-2-yl-propionate, showed IC₅₀ = 1.8 μM, suggesting potential for Alzheimer’s therapy .

  • Sphingosine Kinase 1 (SK1): Sulfonyl-containing analogues induce proteasomal degradation of SK1, a target in cancer and inflammation .

ActivityModel SystemEfficacyMechanism
AnalgesicMurine CFA model55% pain reductionCOX-2 inhibition
Anti-inflammatoryCarrageenan edema60% edema inhibitionTNF-α suppression
Antiviral (H1N1)MDCK cellsEC₅₀ = 2.5 μMNeuraminidase inhibition
AChE InhibitionIn vitro assayIC₅₀ = 1.8 μMCompetitive inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator